Cas no 2138533-74-9 (2-propoxybicyclo2.2.1heptane-2-carbaldehyde)
2-propoxybicyclo2.2.1heptane-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-propoxybicyclo2.2.1heptane-2-carbaldehyde
- 2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde
- EN300-1143680
- 2138533-74-9
-
- Inchi: 1S/C11H18O2/c1-2-5-13-11(8-12)7-9-3-4-10(11)6-9/h8-10H,2-7H2,1H3
- InChI Key: MMAFDAGHOABMOF-UHFFFAOYSA-N
- SMILES: O(CCC)C1(C=O)CC2CCC1C2
Computed Properties
- Exact Mass: 182.130679813g/mol
- Monoisotopic Mass: 182.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26.3Ų
2-propoxybicyclo2.2.1heptane-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1143680-1.0g |
2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde |
2138533-74-9 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1143680-0.05g |
2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde |
2138533-74-9 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
| Enamine | EN300-1143680-0.1g |
2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde |
2138533-74-9 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
| Enamine | EN300-1143680-0.25g |
2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde |
2138533-74-9 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
| Enamine | EN300-1143680-0.5g |
2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde |
2138533-74-9 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1143680-1g |
2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde |
2138533-74-9 | 95% | 1g |
$728.0 | 2023-10-26 | |
| Enamine | EN300-1143680-2.5g |
2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde |
2138533-74-9 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
| Enamine | EN300-1143680-5g |
2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde |
2138533-74-9 | 95% | 5g |
$2110.0 | 2023-10-26 | |
| Enamine | EN300-1143680-10g |
2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde |
2138533-74-9 | 95% | 10g |
$3131.0 | 2023-10-26 |
2-propoxybicyclo2.2.1heptane-2-carbaldehyde Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2-propoxybicyclo2.2.1heptane-2-carbaldehyde
Introduction to 2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde (CAS No. 2138533-74-9)
The compound 2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde, identified by the CAS number 2138533-74-9, represents a significant advancement in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique bicyclic structure and aldehyde functional group, has garnered considerable attention due to its potential applications in synthetic chemistry and drug development.
At the core of this compound's structure lies a bicyclo[2.2.1]heptane framework, which is a privileged scaffold in medicinal chemistry. The presence of an aldehyde group at the 2-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The propoxy substituent further contributes to its versatility, enabling diverse chemical transformations that can be tailored for specific biological targets.
Recent studies have highlighted the importance of bicyclo[2.2.1]heptane derivatives in the development of novel therapeutic agents. These compounds exhibit unique physicochemical properties that make them suitable for modulating biological pathways involved in inflammation, pain, and neurodegenerative diseases. The aldehyde functionality, in particular, serves as a crucial site for further derivatization, allowing researchers to fine-tune the pharmacological profile of the molecule.
In the realm of synthetic organic chemistry, 2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde has been employed as a key building block in multi-step syntheses targeting biologically active molecules. Its strained ring system provides an ideal platform for constructing complex architectures with high precision. This has led to its use in the preparation of analogs of known drugs, where structural modifications can enhance efficacy and reduce side effects.
One of the most compelling aspects of this compound is its potential in medicinal chemistry applications. The aldehyde group enables condensation reactions with amines to form Schiff bases, which have shown promise as enzyme inhibitors and antioxidants. Additionally, the propoxy moiety can be oxidized to an alcohol or further functionalized into other pharmacophores, broadening the scope of possible derivatives.
Advances in computational chemistry have further facilitated the exploration of 2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde's properties. Molecular modeling studies have revealed insights into its interactions with biological targets, guiding the design of more effective derivatives. These simulations have been instrumental in predicting binding affinities and identifying key structural features that contribute to biological activity.
The compound's utility extends beyond academic research; it holds promise for industrial applications as well. Pharmaceutical companies are increasingly interested in accessing novel scaffolds like bicyclo[2.2.1]heptane derivatives for drug discovery programs. The ease with which 2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde can be modified into various pharmacologically relevant structures makes it an attractive candidate for lead optimization campaigns.
In conclusion, 2-propoxybicyclo[2.2.1]heptane-2-carbaldehyde (CAS No. 2138533-74-9) represents a versatile and promising compound with significant implications for both synthetic chemistry and drug development. Its unique structural features and reactivity make it a valuable tool for researchers aiming to discover new therapeutic agents targeting a wide range of diseases.
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